molecular formula C22H24O6 B13132649 1-Butyl-2,4,5,7-tetramethoxyanthracene-9,10-dione CAS No. 61539-66-0

1-Butyl-2,4,5,7-tetramethoxyanthracene-9,10-dione

Katalognummer: B13132649
CAS-Nummer: 61539-66-0
Molekulargewicht: 384.4 g/mol
InChI-Schlüssel: PUDPORLJNSJFOU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Butyl-2,4,5,7-tetramethoxyanthracene-9,10-dione is an anthraquinone derivative known for its unique chemical structure and properties. This compound is characterized by the presence of four methoxy groups and a butyl group attached to the anthracene-9,10-dione core. Anthraquinone derivatives are widely studied due to their diverse applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

The synthesis of 1-Butyl-2,4,5,7-tetramethoxyanthracene-9,10-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as veratrole and terephthalaldehyde.

    Reaction Conditions: A solution of veratrole and terephthalaldehyde in dichloromethane is added dropwise to 84% sulfuric acid while maintaining the temperature between 0 and 5°C. The reaction mixture is stirred for 2 hours at room temperature.

    Quenching and Purification: The reaction is quenched with water and neutralized with ammonia. The product is extracted with dichloromethane, and the solvent is removed under vacuum.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

1-Butyl-2,4,5,7-tetramethoxyanthracene-9,10-dione undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Butyl-2,4,5,7-tetramethoxyanthracene-9,10-dione has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-Butyl-2,4,5,7-tetramethoxyanthracene-9,10-dione involves its interaction with molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing biological processes. For example, its ability to undergo oxidation and reduction reactions can affect cellular redox states, potentially leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

1-Butyl-2,4,5,7-tetramethoxyanthracene-9,10-dione can be compared with other anthraquinone derivatives, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and physical properties, making it valuable for various research and industrial applications.

Eigenschaften

CAS-Nummer

61539-66-0

Molekularformel

C22H24O6

Molekulargewicht

384.4 g/mol

IUPAC-Name

1-butyl-2,4,5,7-tetramethoxyanthracene-9,10-dione

InChI

InChI=1S/C22H24O6/c1-6-7-8-13-15(26-3)11-17(28-5)20-19(13)21(23)14-9-12(25-2)10-16(27-4)18(14)22(20)24/h9-11H,6-8H2,1-5H3

InChI-Schlüssel

PUDPORLJNSJFOU-UHFFFAOYSA-N

Kanonische SMILES

CCCCC1=C2C(=C(C=C1OC)OC)C(=O)C3=C(C2=O)C=C(C=C3OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.